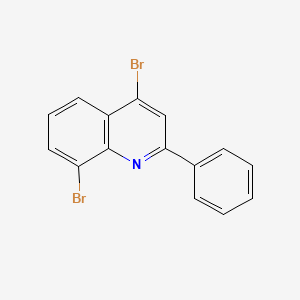

4,8-Dibromo-2-phenylquinoline

Description

4,8-Dibromo-2-phenylquinoline (CAS: 1189106-08-8) is a brominated quinoline derivative with the molecular formula C₁₅H₉Br₂N and a molar mass of 363.05 g/mol . Its structure consists of a quinoline core substituted with bromine atoms at the 4- and 8-positions and a phenyl group at the 2-position. Quinoline derivatives are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their electron-deficient aromatic systems and halogen substituents, which enhance reactivity and intermolecular interactions. However, specific biological or industrial applications of 4,8-Dibromo-2-phenylquinoline remain underreported in the literature provided.

Properties

CAS No. |

1189106-08-8 |

|---|---|

Molecular Formula |

C15H9Br2N |

Molecular Weight |

363.05 g/mol |

IUPAC Name |

4,8-dibromo-2-phenylquinoline |

InChI |

InChI=1S/C15H9Br2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |

InChI Key |

NZVJLWFDRWYUKU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4,8-Dibromo-2-phenylquinoline, a comparison is drawn with two closely related brominated quinoline derivatives synthesized in a 2012 study: 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d) and 6,8-dibromo-2-(4-methoxyphenyl)-quinolin-4(1H)-one (5d) . Key differences and similarities are outlined below:

| Property | 4,8-Dibromo-2-phenylquinoline | 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d) | 6,8-Dibromo-2-(4-methoxyphenyl)-quinolin-4(1H)-one (5d) |

|---|---|---|---|

| Molecular Formula | C₁₅H₉Br₂N | C₁₈H₁₄Br₂NO₂ | C₁₇H₁₂Br₂NO₂ |

| Molar Mass (g/mol) | 363.05 | 433.12 | 419.09 |

| Substituent Positions | Br at 4,8; phenyl at 2 | Br at 6,8; methoxy at 4; 4-methoxyphenyl at 2 | Br at 6,8; 4-methoxyphenyl at 2; ketone at 4 |

| Functional Groups | Bromine, phenyl | Bromine, methoxy, 4-methoxyphenyl | Bromine, 4-methoxyphenyl, ketone |

| Synthetic Yield | Not reported | 65% | Not explicitly stated |

| Rf Value | Not reported | 0.74 (silica gel, methanol-based eluent) | Not reported |

Key Observations:

Substituent Effects on Reactivity: The methoxy groups in compound 4d increase its polarity compared to 4,8-Dibromo-2-phenylquinoline, as evidenced by its higher Rf value (0.74) .

Synthetic Accessibility: Compound 4d was synthesized with a moderate yield (65%) via iodine-mediated cyclization in methanol, suggesting that solvent and halogen choice critically influence reaction efficiency . No analogous synthesis route is documented for 4,8-Dibromo-2-phenylquinoline.

Structural Implications: The position of bromine atoms (4,8 vs. 6,8) affects steric and electronic profiles. Bromine at the 4-position (as in 4,8-Dibromo-2-phenylquinoline) may hinder electrophilic substitution at adjacent positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.